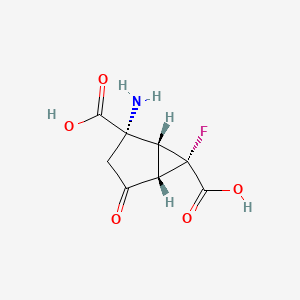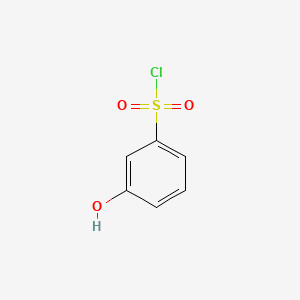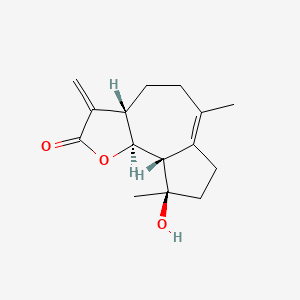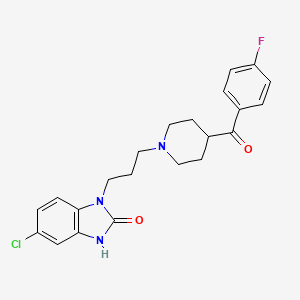![molecular formula C17H19N3O4 B1676654 N-[5-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3,4-恶二唑-2-基]环己烷甲酰胺 CAS No. 851094-56-9](/img/structure/B1676654.png)
N-[5-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3,4-恶二唑-2-基]环己烷甲酰胺
描述
The compound contains several structural components including a 1,4-benzodioxin ring, an oxadiazole ring, and a cyclohexanecarboxamide group . The 1,4-benzodioxin ring is a type of heterocyclic compound that is found in many biologically active molecules . The oxadiazole ring is a type of heterocycle that is often used in drug design due to its ability to form hydrogen bonds with biological targets . The cyclohexanecarboxamide group is a common structural motif in medicinal chemistry, known for its bioisosteric properties .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . These techniques can provide information about the functional groups present in the molecule, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the oxadiazole ring is known to undergo reactions with nucleophiles, while the carboxamide group can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the presence of nonpolar groups could make it soluble in nonpolar solvents .科学研究应用
Infectious Diseases
ML366 has been developed by Princeton University and is currently in the preclinical stage. The primary therapeutic area for this compound is infectious diseases, with a specific focus on bacterial infections .
Bacterial Infections
ML366 has shown potential in the treatment of bacterial infections. It is currently in the preclinical stage for this application . The compound could potentially be used to treat a variety of bacterial infections, including those caused by drug-resistant strains .
Vibrio cholerae Inhibition
ML366 has been identified as an inhibitor of Vibrio cholerae’s quorum sensing system, acting via the LuxO response regulator . This could potentially lead to new treatments for cholera, a severe diarrheal disease caused by this bacterium .
Drug Resistance
ML366’s potential role in combating drug resistance is significant. As bacterial strains become increasingly resistant to existing antibiotics, new approaches like ML366 are needed. By inhibiting specific bacterial functions, ML366 could potentially circumvent traditional resistance mechanisms .
Biofilm Inhibition
While there’s no direct evidence of ML366’s role in biofilm inhibition, its role in inhibiting the quorum sensing system of Vibrio cholerae suggests potential in this area. Quorum sensing is a key mechanism bacteria use to form biofilms, so disrupting this process could inhibit biofilm formation.
作用机制
Target of Action
The primary target of ML366 is the LuxO response regulator . This regulator plays a crucial role in the quorum sensing system of Vibrio cholerae .
Mode of Action
ML366 acts as an inhibitor of the LuxO response regulator . By inhibiting this regulator, ML366 disrupts the quorum sensing system of Vibrio cholerae .
Biochemical Pathways
It is known that the compound interferes with the quorum sensing system of vibrio cholerae . This system is a type of cell-to-cell communication that bacteria use to coordinate group behaviors .
Pharmacokinetics
As a small molecule drug , it is likely to have good bioavailability and be able to reach its target effectively.
Result of Action
The inhibition of the LuxO response regulator by ML366 disrupts the quorum sensing system of Vibrio cholerae . This disruption can potentially affect the bacteria’s ability to coordinate group behaviors, which could have significant effects at the molecular and cellular levels .
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOTGMRDSIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)











